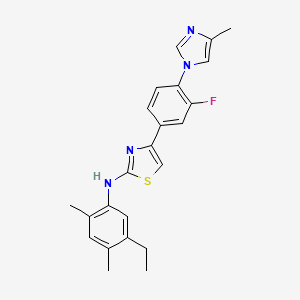
NGP555
Descripción general
Descripción
NGP 555 es un modulador de la gamma-secretasa que ha mostrado ser prometedor en el tratamiento y la prevención de la enfermedad de Alzheimer. Funciona reduciendo los niveles del biomarcador amiloide beta 42 en el líquido cefalorraquídeo, lo que está asociado con el deterioro cognitivo observado en la enfermedad de Alzheimer .
Aplicaciones Científicas De Investigación
NGP 555 ha sido ampliamente estudiado por su potencial para tratar la enfermedad de Alzheimer. Ha mostrado efectos beneficiosos sobre los biomarcadores amiloides, la patología y la cognición en estudios preclínicos . El compuesto se está desarrollando activamente en ensayos clínicos humanos para la prevención de la enfermedad de Alzheimer, con el objetivo de lograr un equilibrio entre la eficacia en la reducción de las formas tóxicas de amiloide y el mantenimiento de la seguridad .
Mecanismo De Acción
NGP 555 ejerce sus efectos modulando la actividad de la gamma-secretasa, lo que a su vez desplaza la producción de péptidos amiloides a formas más pequeñas y no agregantes de amiloide. Esta modulación reduce los niveles de amiloide beta 42, un biomarcador asociado con la enfermedad de Alzheimer, en el líquido cefalorraquídeo . Los objetivos moleculares involucrados incluyen la gamma-secretasa y la vía de la proteína precursora amiloide .
Análisis Bioquímico
Biochemical Properties
NGP555 interacts with γ-secretase, an enzyme involved in the production of amyloid-β peptides . It shifts amyloid peptide production to the smaller, non-aggregating forms of amyloid . This interaction with γ-secretase and its modulation of amyloid peptide production is a key aspect of this compound’s biochemical properties .
Cellular Effects
This compound has shown beneficial effects on various types of cells, particularly neurons . It influences cell function by reducing the production of toxic forms of amyloid, thereby preventing the accumulation of amyloid plaques . This can prevent the aggregation of tau and destruction of neurons and synapses, which are key cellular processes involved in cognitive decline in Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with γ-secretase . By modulating this enzyme, this compound shifts the production of amyloid peptides towards smaller, non-aggregating forms . This shift in amyloid peptide production is thought to reduce the toxicity and aggregation of amyloid, thereby preventing the pathological changes associated with Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown beneficial effects over time . It has successfully completed chemistry, pharmacology, toxicity, metabolism, and safety studies . These studies indicate that this compound is stable and does not degrade over time, and it has not shown any long-term adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in the amyloid metabolic pathway . It interacts with γ-secretase, an enzyme that plays a key role in the production of amyloid peptides . By modulating γ-secretase, this compound can influence the production of these peptides and potentially alter metabolic flux or metabolite levels .
Transport and Distribution
This compound is able to penetrate the blood-brain barrier, indicating that it can be transported and distributed within cells and tissues
Subcellular Localization
Given its ability to penetrate the blood-brain barrier and its interaction with γ-secretase, it is likely that this compound is localized within the cell where it can exert its effects .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de NGP 555 implica la preparación de una dispersión sólida de la sustancia farmacéutica amorfa con dispersantes poliméricos mezclados, que luego se encapsula para la administración oral . El método de preparación de la solución madre implica disolver 2 mg del fármaco en 50 microlitros de dimetilsulfóxido (DMSO), lo que da como resultado una concentración de solución madre de 40 mg/mL .
Métodos de Producción Industrial
Los métodos de producción industrial para NGP 555 no se han detallado ampliamente en la literatura disponible. El proceso de encapsulación para la administración oral sugiere que la producción a gran escala implicaría pasos similares de dispersión y encapsulación del fármaco.
Análisis De Reacciones Químicas
Tipos de Reacciones
NGP 555 se somete principalmente a reacciones de modulación como modulador de la gamma-secretasa. Cambia la producción de péptidos amiloides a formas más pequeñas y no agregantes de amiloide .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la preparación de NGP 555 incluyen dimetilsulfóxido (DMSO) para disolver el fármaco. Las condiciones de reacción implican mantener el fármaco en un estado amorfo para una encapsulación efectiva .
Principales Productos Formados
El principal producto formado a partir de la reacción de modulación de NGP 555 son las formas más pequeñas y no agregantes de péptidos amiloides, específicamente amiloide beta 37 y amiloide beta 38, en lugar del amiloide beta 42 más tóxico .
Comparación Con Compuestos Similares
Compuestos Similares
Semagacestat: Otro inhibidor de la gamma-secretasa que se estudió para la enfermedad de Alzheimer, pero se suspendió debido a efectos adversos.
Avagacestat: Un modulador de la gamma-secretasa que mostró ser prometedor en ensayos tempranos pero también enfrentó desafíos con la seguridad y la eficacia.
Begacestat: Un inhibidor de la gamma-secretasa con un mecanismo de acción diferente en comparación con NGP 555.
Unicidad de NGP 555
NGP 555 es único en su capacidad de desplazar la producción de péptidos amiloides a formas más pequeñas y no agregantes, lo que reduce los niveles del biomarcador amiloide beta 42 tóxico mientras se mantiene un perfil de seguridad favorable . Este equilibrio entre eficacia y seguridad lo convierte en un candidato prometedor para la prevención y el tratamiento de la enfermedad de Alzheimer.
Propiedades
IUPAC Name |
N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEKUGNKKOGFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1304630-27-0 | |
| Record name | NGP 555 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NGP-555 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NGP 555, and how does it impact amyloid beta (Aβ) levels?
A1: NGP 555 is a gamma-secretase modulator (GSM) that selectively targets the production of Aβ peptides. Unlike gamma-secretase inhibitors, which completely block the enzyme's activity, NGP 555 modulates gamma-secretase to shift the production of Aβ peptides away from the more amyloidogenic Aβ42 isoform towards shorter, less aggregation-prone isoforms. [, ] This modulation has been observed to lower Aβ42 levels in the cerebrospinal fluid (CSF) of both rodents and humans. [, ]
Q2: What evidence suggests that NGP 555 might be a promising therapeutic agent for Alzheimer's disease?
A2: Preclinical studies in rodent models of Alzheimer's disease have demonstrated that NGP 555 can reduce Aβ42 levels in the brain and CSF, prevent cognitive decline, and improve memory function. [] Furthermore, a Phase 1 clinical trial showed that NGP 555 was well-tolerated in humans and led to a dose-dependent reduction in CSF Aβ42 levels. [] These findings suggest that NGP 555 could potentially be a safe and effective treatment for Alzheimer's disease, although further research is needed to confirm its clinical benefits.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


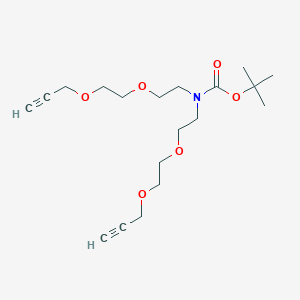
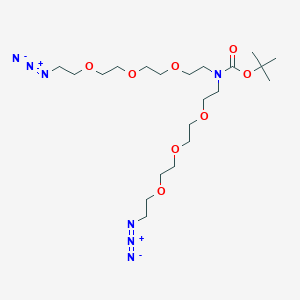
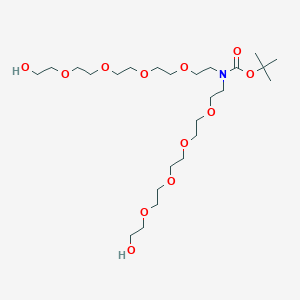

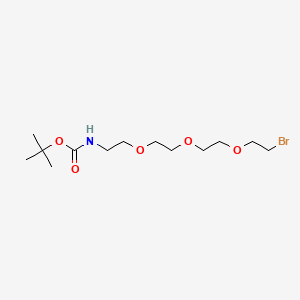
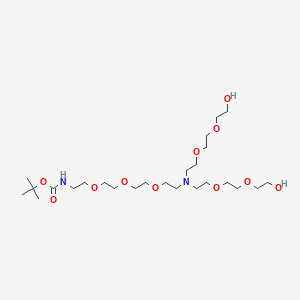
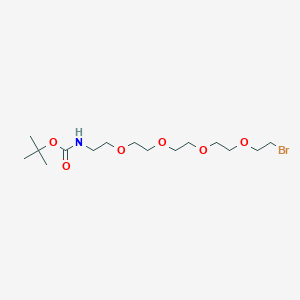

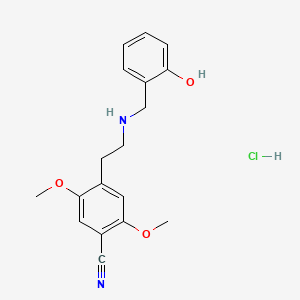
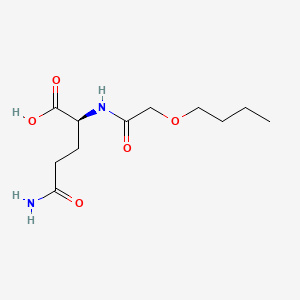
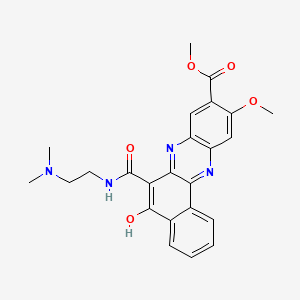
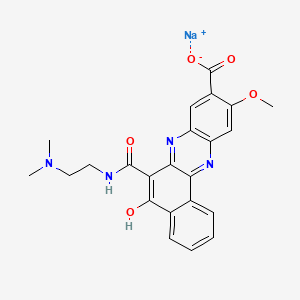

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)
